Tak-593

Description

VEGFR/PDGFR Tyrosine Kinase Inhibitor this compound is an oral formulation containing a small-molecule receptor tyrosine kinase inhibitor of both vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) with potential antineoplastic activity. This compound selectively binds to and inhibits VEGFR and PDGFR, which may result in the inhibition of angiogenesis and tumor cell proliferation.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

structure in first source

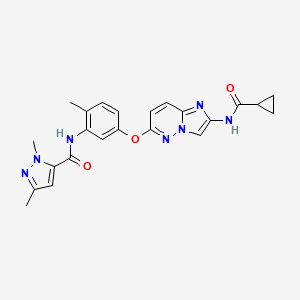

Structure

3D Structure

Properties

IUPAC Name |

N-[5-[2-(cyclopropanecarbonylamino)imidazo[1,2-b]pyridazin-6-yl]oxy-2-methylphenyl]-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O3/c1-13-4-7-16(11-17(13)24-23(32)18-10-14(2)27-29(18)3)33-21-9-8-20-25-19(12-30(20)28-21)26-22(31)15-5-6-15/h4,7-12,15H,5-6H2,1-3H3,(H,24,32)(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFZXPPHBWCXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=NN3C=C(N=C3C=C2)NC(=O)C4CC4)NC(=O)C5=CC(=NN5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005780-62-0 | |

| Record name | TAK-593 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005780620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-593 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13093 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAK-593 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3I42X8XX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TAK-593: A Technical Deep Dive into its Mechanism of Action as a Dual VEGFR/PDGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of TAK-593, a potent and selective inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases. The information is compiled from preclinical studies to offer a comprehensive understanding of its biochemical and cellular effects, as well as its anti-tumor activity in vivo.

Core Mechanism of Action

This compound is a novel imidazo[1,2-b]pyridazine derivative that functions as a dual inhibitor of the VEGFR and PDGFR families of receptor tyrosine kinases.[1] Its primary mechanism of action is the potent and selective inhibition of VEGFR2 and PDGFRβ, which are key drivers of angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[1][2]

A distinguishing feature of this compound is its "pseudo-irreversible" binding and long residence time on VEGFR2.[3] The dissociation of this compound from VEGFR2 is remarkably slow, with a half-life exceeding 17 hours.[3] This prolonged engagement with the target receptor allows for a sustained pharmacodynamic effect, even when plasma concentrations of the drug are low.[1][2] The binding of this compound to VEGFR2 and PDGFRβ follows a two-step slow binding mechanism, and it acts as a type II kinase inhibitor, displaying competitive inhibition with ATP.[3]

The dual inhibition of both VEGFR and PDGFR signaling pathways is a key strategic advantage. While VEGF signaling is a primary driver of endothelial cell proliferation and migration, PDGF signaling is crucial for the recruitment of pericytes, which stabilize newly formed blood vessels. By inhibiting both pathways, this compound not only blocks the formation of new tumor vasculature but also disrupts the stability of existing vessels, leading to a more potent anti-angiogenic and anti-tumor effect.

In Vitro Activity

The in vitro inhibitory effects of this compound have been quantified in various cellular assays, demonstrating its high potency against key signaling pathways involved in angiogenesis.

| Target Pathway | Cell Line | Assay Type | IC50 Value |

| VEGF-induced Phosphorylation | HUVECs | Cellular Phosphorylation | 0.34 nM |

| PDGF-BB-induced Phosphorylation | CASMCs | Cellular Phosphorylation | 2.1 nM |

| VEGF-stimulated Proliferation | HUVECs | Cell Proliferation | 0.30 nM |

| PDGF-BB-stimulated Proliferation | CASMCs | Cell Proliferation | 3.5 nM |

HUVECs: Human Umbilical Vein Endothelial Cells; CASMCs: Human Coronary Artery Smooth Muscle Cells

In Vivo Efficacy

Preclinical studies using various human cancer xenograft models in mice have demonstrated the broad-spectrum anti-tumor activity of this compound.

| Tumor Model | Dose (mg/kg, twice daily) | T/C (%) on Day 42 |

| A549 (Lung) | 0.125 | 33 |

| HT-29 (Colon) | 0.25 | Statistically Significant Inhibition |

| MDA-MB-231 (Breast) | 0.25 | Statistically Significant Inhibition |

| DU145 (Prostate) | 0.25 | Statistically Significant Inhibition |

| CFPAC-1 (Pancreas) | 0.25 | Statistically Significant Inhibition |

| SK-OV-3 (Ovary) | 0.25 | Statistically Significant Inhibition |

T/C (%): (Mean tumor volume of treated group / Mean tumor volume of control group) x 100

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for evaluating its anti-angiogenic effects.

Caption: this compound inhibits VEGFR2 and PDGFRβ signaling pathways.

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following outlines the core protocols used in the preclinical evaluation of this compound, based on published literature.

Cellular Phosphorylation Assays

-

Objective: To determine the inhibitory effect of this compound on VEGF- and PDGF-induced receptor phosphorylation.

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR2 and Human Coronary Artery Smooth Muscle Cells (CASMCs) for PDGFRβ.

-

Methodology:

-

Cells are starved overnight in a serum-free medium.

-

Pre-incubation with varying concentrations of this compound for a specified period.

-

Stimulation with recombinant human VEGF or PDGF-BB.

-

Cell lysis and protein quantification.

-

Phosphorylated and total receptor levels are measured using specific enzyme-linked immunosorbent assays (ELISAs) or Western blotting.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.

-

Cell Proliferation Assays

-

Objective: To assess the impact of this compound on the proliferation of endothelial and mural cells.

-

Cell Lines: HUVECs and CASMCs.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The medium is replaced with a low-serum medium containing varying concentrations of this compound.

-

Cells are stimulated with VEGF or PDGF-BB.

-

After an incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or by measuring ATP content (e.g., CellTiter-Glo).

-

IC50 values are determined from the dose-response curves.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Athymic nude mice.

-

Methodology:

-

Human tumor cells (e.g., A549, HT-29) are subcutaneously implanted into the flanks of the mice.

-

When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally, typically twice daily.

-

Tumor volumes are measured regularly using calipers.

-

At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for microvessel density (CD31 staining) and pericyte coverage.

-

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

-

Objective: To non-invasively assess changes in tumor vascular permeability.

-

Methodology:

-

Tumor-bearing mice are anesthetized and placed in an MRI scanner.

-

A baseline T1-weighted scan is acquired.

-

A contrast agent (e.g., Gd-DTPA) is injected intravenously.

-

A series of T1-weighted images are acquired over time to monitor the influx and washout of the contrast agent in the tumor.

-

Pharmacokinetic modeling is applied to the dynamic data to calculate parameters such as Ktrans (volume transfer constant), which reflects vascular permeability.

-

Clinical Development Status

While the preclinical data for this compound demonstrated potent anti-angiogenic and anti-tumor activity, its clinical development appears to have been discontinued. Some reports suggest that the clinical development was terminated due to a lack of efficacy.[4] It is important for researchers to be aware of this outcome when considering the development of similar compounds.

References

- 1. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Denali Therapeutics Announces Phase 1/2 Study Single Dose Healthy Volunteer Data with TAK-594/DNL593 (PTV:PGRN) and Progression to Enrolling Participants with FTD-GRN - BioSpace [biospace.com]

- 3. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Synthesis of TAK-593: A Potent VEGFR/PDGFR Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-593 is a novel, potent, and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. Developed by Takeda Pharmaceutical Company, it represents a significant advancement in the field of anti-angiogenic cancer therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for an audience of researchers, scientists, and drug development professionals.

Discovery and Design Rationale

The discovery of this compound was the culmination of a focused drug discovery program aimed at identifying a highly potent and selective inhibitor of VEGFR2, a key mediator of tumor angiogenesis. The design strategy involved the hybridization of two distinct imidazo[1,2-b]pyridazine scaffolds, which were known to bind to the ATP-binding site of VEGFR2. Through iterative structure-activity relationship (SAR) studies, the molecule was optimized to achieve sub-nanomolar potency against VEGFR2 and excellent selectivity against a broad panel of other kinases. The chemical name for this compound is N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide[1].

Synthesis of this compound

The synthesis of this compound (designated as compound 23a in the primary literature) is achieved through a multi-step synthetic route. The key steps involve the coupling of a 6-iodoimidazo[1,2-b]pyridazine intermediate with an appropriate aminophenol, followed by amidation to introduce the pyrazole-5-carboxamide moiety.

Synthetic Scheme:

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (this compound)

A detailed experimental protocol is described in the primary literature (Bioorg Med Chem. 2013 Apr 15;21(8):2333-2345). The synthesis involves the coupling of 6-iodoimidazo[1,2-b]pyridazine with an appropriate aminophenol to yield the corresponding aniline intermediate. This intermediate is then treated with 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride to afford this compound.

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of the VEGFR and PDGFR families of receptor tyrosine kinases.[2] It exhibits a type II binding mode, meaning it binds to the inactive "DFG-out" conformation of the kinase domain. This interaction is characterized by a slow-on, slow-off binding kinetic, resulting in a long residence time of the inhibitor on the target kinase.[3] This prolonged target engagement may contribute to its sustained pharmacodynamic effects in vivo, which can outlast the plasma concentration of the drug.

Signaling Pathway Inhibition

By inhibiting VEGFR and PDGFR, this compound effectively blocks the downstream signaling cascades that promote tumor angiogenesis, proliferation, and survival.

Caption: Inhibition of VEGFR and PDGFR signaling by this compound.

Quantitative Data

Kinase Inhibitory Activity

This compound demonstrates potent inhibitory activity against VEGFR and PDGFR family kinases with high selectivity over a broad range of other kinases.

| Kinase Target | IC50 (nM) |

| VEGFR1 | 3.2[4] |

| VEGFR2 | 0.95 [1][4] |

| VEGFR3 | 1.1[4] |

| PDGFRα | 4.3[4] |

| PDGFRβ | 13[4] |

| Fms | 10[4] |

| Ret | 18[4] |

| Other Kinases | >100[4] |

Cellular Activity

This compound effectively suppresses the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.

| Cell Line | Assay | IC50 (nM) |

| HUVEC | VEGF-stimulated proliferation | 0.30[1][4] |

In Vivo Efficacy

Oral administration of this compound has shown potent anti-tumor activity in preclinical xenograft models.

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (T/C %) |

| A549 (human lung adenocarcinoma) | 1 mg/kg, b.i.d. | 8[1] |

| A549 (human lung adenocarcinoma) | 0.25 mg/kg, b.i.d. | 34[5] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species have demonstrated that this compound possesses properties suitable for oral administration.

| Species | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| Mouse | Oral | Data not available | Data not available | Data not available | Data not available |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available |

| Dog | Oral | Data not available | Data not available | Data not available | Data not available |

| (Specific preclinical pharmacokinetic data for Cmax, Tmax, AUC, and half-life were not available in the public domain at the time of this review.) |

Experimental Protocols

VEGFR2 Kinase Assay (AlphaScreen)

The inhibitory activity of this compound against VEGFR2 was determined using a non-radioisotopic AlphaScreen assay.

Caption: Workflow for the VEGFR2 AlphaScreen assay.

Protocol Details:

A general protocol for an AlphaScreen kinase assay involves the following steps:

-

Reaction Setup: In a microplate, the kinase (VEGFR2), a biotinylated substrate peptide, ATP, and the test compound (this compound) are combined in an appropriate assay buffer.

-

Kinase Reaction: The plate is incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.

-

Detection: A suspension of streptavidin-coated donor beads and anti-phospho-specific antibody-conjugated acceptor beads is added to the wells.

-

Signal Generation: The plate is incubated in the dark to allow the beads to associate with the biotinylated and phosphorylated substrate, bringing the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead generates singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.

-

Data Analysis: The intensity of the light emission is proportional to the amount of phosphorylated substrate, and the IC50 value for the inhibitor is calculated from the dose-response curve.

Cell Proliferation Assay

The effect of this compound on cell proliferation is typically assessed using a standard method such as an MTS or CellTiter-Glo assay.

Protocol Outline:

-

Cell Seeding: HUVECs are seeded into 96-well plates and allowed to adhere.

-

Compound Treatment: Cells are treated with various concentrations of this compound.

-

Stimulation: VEGF is added to the appropriate wells to stimulate cell proliferation.

-

Incubation: The plates are incubated for a period of time (e.g., 72 hours).

-

Viability Measurement: A viability reagent (e.g., MTS) is added, and the absorbance is measured to determine the number of viable cells.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

In Vivo Xenograft Studies

Protocol Outline:

-

Cell Implantation: A549 human lung adenocarcinoma cells are subcutaneously implanted into immunodeficient mice.[6]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into vehicle control and treatment groups and dosed orally with this compound according to the specified regimen.

-

Tumor Measurement: Tumor volume is measured periodically using calipers.

-

Data Analysis: The tumor growth inhibition (T/C %) is calculated at the end of the study. The T/C ratio is a common metric used to express the antitumor activity of a compound in xenograft models.[7]

Conclusion

This compound is a promising anti-angiogenic agent with a well-defined mechanism of action and potent preclinical activity. Its discovery and synthesis represent a successful application of structure-based drug design. The detailed technical information provided in this guide serves as a valuable resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor discovery. Further investigation into its clinical efficacy and safety profile is warranted.

References

- 1. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (this compound), a highly potent VEGFR2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | VEGFR2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. A549 Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. manuals.plus [manuals.plus]

TAK-593: An In-Depth Technical Guide on Target Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-593 is a potent and highly selective, orally bioavailable small molecule inhibitor of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinase families.[1][2][3] Developed by Takeda Pharmaceutical Company, this imidazo[1,2-b]pyridazine derivative has demonstrated significant anti-angiogenic and anti-tumor effects in preclinical models.[3][4] This technical guide provides a comprehensive overview of the target profile, selectivity, and mechanism of action of this compound, along with a summary of key experimental data and methodologies. Although this compound showed promise in preclinical studies, its absence from recent Takeda pipeline reports suggests that its clinical development has been discontinued.

Core Target Profile and Mechanism of Action

This compound is a Type II kinase inhibitor that competitively targets the ATP-binding site of VEGFR and PDGFR kinases.[1] Its mechanism is characterized by a two-step slow binding process, leading to a remarkably long residence time on its primary targets, particularly VEGFR2 and PDGFRβ.[1][5] This prolonged engagement results in a sustained pharmacodynamic effect, suppressing receptor phosphorylation and downstream signaling even at low plasma concentrations.[3][4] The dissociation of this compound from VEGFR2 is extremely slow, with a reported half-life of over 17 hours.[1]

The primary molecular targets of this compound are the receptor tyrosine kinases of the VEGFR and PDGFR families, which are crucial mediators of angiogenesis, tumor growth, and metastasis. By inhibiting these receptors, this compound effectively blocks the signaling pathways that lead to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with essential nutrients.[3][4]

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound against a panel of kinases and in cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| VEGFR1 | 3.2[6][7] |

| VEGFR2 | 0.95[6][7] |

| VEGFR3 | 1.1[6][7] |

| PDGFRα | 4.3[6][7] |

| PDGFRβ | 13[6][7] |

| c-KIT | 100[4] |

| Fms (CSF1R) | 10[6] |

| Ret | 18[6] |

| FGFR1 | 350[4] |

| BRAF | 8400[4] |

| EGFR | >10,000[4] |

| IGF-1R | >10,000[4] |

| Tie2 | >10,000[4] |

| c-MET | >10,000[4] |

| Aurora-A | >10,000[4] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Stimulant | IC50 (nM) |

| VEGFR2 Phosphorylation | HUVEC | VEGF | 0.34[4] |

| PDGFRβ Phosphorylation | CASMC | PDGF-BB | 2.1[4] |

| Cell Proliferation | HUVEC | VEGF | 0.30[6][7] |

Signaling Pathways

This compound exerts its anti-angiogenic effects by inhibiting the downstream signaling cascades initiated by VEGF and PDGF. The following diagrams illustrate the key pathways affected by this compound.

Caption: VEGFR2 Signaling Pathway Inhibition by this compound.

Caption: PDGFRβ Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted with this compound are proprietary to the developing institution. However, this section outlines the general methodologies for the key assays used to characterize this class of inhibitors.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against a panel of purified kinases was likely determined using a radiometric or fluorescence-based assay format.

Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity (IC50).

General Procedure:

-

Reaction Setup: Recombinant kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP are combined in a reaction buffer.

-

Inhibitor Addition: A range of concentrations of this compound is added to the reaction mixture.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or unlabeled ATP for fluorescence-based methods. The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

Termination: The reaction is stopped by the addition of a quenching agent, such as phosphoric acid.

-

Detection:

-

Radiometric: The phosphorylated substrate is separated from the unreacted ATP, and the radioactivity is quantified using a scintillation counter.

-

Fluorescence-based (e.g., HTRF, FP): The signal, which correlates with the extent of substrate phosphorylation or ATP consumption, is measured using a plate reader.

-

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Receptor Phosphorylation Assay

This assay measures the ability of this compound to inhibit the autophosphorylation of VEGFR2 and PDGFRβ in a cellular context.

Objective: To determine the IC50 of this compound for inhibiting ligand-induced receptor phosphorylation.

General Procedure:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR2 and Coronary Artery Smooth Muscle Cells (CASMCs) or NIH3T3 fibroblasts for PDGFRβ are cultured to sub-confluency.

-

Serum Starvation: Cells are serum-starved for several hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound for a specified duration.

-

Ligand Stimulation: Cells are stimulated with a specific ligand (e.g., VEGF for HUVECs, PDGF-BB for CASMCs/NIH3T3) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

-

Cell Lysis: The cells are washed and then lysed to extract cellular proteins.

-

Detection: The level of phosphorylated receptor is quantified using methods such as:

-

Western Blot: Lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the receptor.

-

ELISA: A sandwich ELISA format is used, with a capture antibody for the total receptor and a detection antibody for the phosphorylated form.

-

-

Data Analysis: The amount of phosphorylated receptor is normalized to the total amount of the receptor. The IC50 value is calculated from the dose-response curve.

Caption: General Workflow for a Cellular Phosphorylation Assay.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Objective: To assess the ability of orally administered this compound to inhibit tumor growth.

General Procedure:

-

Cell Culture and Implantation: Human tumor cells (e.g., A549 lung cancer, HT-29 colon cancer) are cultured and then implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into control (vehicle) and treatment groups. This compound is administered orally at various doses and schedules (e.g., once or twice daily).

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for microvessel density).

-

Data Analysis: The tumor growth inhibition (TGI) or T/C ratio (mean tumor volume of treated group / mean tumor volume of control group x 100%) is calculated to determine the efficacy of the treatment.

Conclusion

This compound is a highly potent and selective dual inhibitor of the VEGFR and PDGFR kinase families. Its unique slow-binding kinetics and long residence time on its targets translate into sustained inhibition of angiogenesis and potent anti-tumor activity in preclinical models. The comprehensive data on its target profile and selectivity underscore its design as a powerful anti-angiogenic agent. While its clinical development appears to have been discontinued, the extensive preclinical characterization of this compound provides valuable insights for the development of next-generation kinase inhibitors targeting tumor angiogenesis.

References

- 1. promega.jp [promega.jp]

- 2. In-vivo monitoring of angiogenesis-inhibitory treatment effects by contrast-enhanced dynamic CT in a xenograft tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Lymphangiogenesis and Angiogenesis in Breast Tumor Xenografts and Lymph Nodes by a Peptide Derived from Transmembrane Protein 45A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mesoscale.com [mesoscale.com]

- 5. iris.unibs.it [iris.unibs.it]

- 6. reactionbiology.com [reactionbiology.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

In-Depth Technical Guide to TAK-593 In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay profile of TAK-593, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. This document details its biochemical activity, cellular effects, and the underlying signaling pathways it modulates. Methodologies for key experiments are provided to enable replication and further investigation by researchers in the field.

Introduction to this compound

This compound is a novel imidazo[1,2-b]pyridazine derivative identified as a highly potent and selective dual inhibitor of the VEGFR and PDGFR families of receptor tyrosine kinases.[1][2] Its mechanism of action is characterized by ATP-competitive inhibition and a unique two-step slow binding mechanism, classifying it as a type II kinase inhibitor.[3] This results in a long residence time on its target kinases, particularly VEGFR2 and PDGFRβ, which may contribute to a prolonged pharmacodynamic effect in vivo that is distinct from its pharmacokinetic profile.[3][4] The primary therapeutic application of this compound is in oncology, where it targets tumor angiogenesis by inhibiting the signaling pathways crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][5]

Biochemical Profile and Selectivity

This compound demonstrates potent inhibitory activity against members of the VEGFR and PDGFR families. Its high selectivity is a key feature, with significantly lower activity against a broad panel of other kinases.[3]

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| VEGFR1 | 3.2[6][7] |

| VEGFR2 | 0.95[6][7] |

| VEGFR3 | 1.1[6][7] |

| PDGFRα | 4.3[6][7] |

| PDGFRβ | 13[6][7] |

| Fms | 10[7] |

| Ret | 18[7] |

| c-KIT | 100[1] |

| FGFR1 | 350[1] |

| BRAF | 8400[1] |

| EGFR | >10,000[1] |

| IGF-1R | >10,000[1] |

| Tie2 | >10,000[1] |

| c-MET | >10,000[1] |

| Aurora-A | >10,000[1] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.

Cellular Activity

In cellular assays, this compound effectively inhibits the signaling pathways downstream of VEGFR and PDGFR activation, leading to the suppression of endothelial cell proliferation and tube formation, which are critical processes in angiogenesis.

Table 2: Cellular Activity of this compound

| Cell-Based Assay | Cell Type | Stimulant | IC50 (nM) |

| VEGFR2 Phosphorylation | HUVECs | VEGF | 0.34[1] |

| PDGFRβ Phosphorylation | CASMCs | PDGF-BB | 2.1[1] |

| Cell Proliferation | HUVECs | VEGF | 0.30[6][7] |

HUVECs: Human Umbilical Vein Endothelial Cells; CASMCs: Coronary Artery Smooth Muscle Cells.

Signaling Pathways Modulated by this compound

This compound exerts its anti-angiogenic effects by blocking the activation of VEGFR and PDGFR and their downstream signaling cascades. The binding of ligands such as VEGF and PDGF to their respective receptors leads to receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins and initiating multiple downstream pathways that promote cell proliferation, migration, survival, and vascular permeability.

Caption: Simplified signaling pathways of VEGFR and PDGFR inhibited by this compound.

Experimental Protocols

While specific proprietary protocols for this compound are not publicly available, a representative biochemical in vitro kinase assay protocol can be constructed based on standard methodologies for similar kinase inhibitors.

Representative In Vitro Kinase Assay Protocol (Biochemical)

This protocol describes a non-radioactive, homogeneous assay format, such as AlphaScreen™, to determine the IC50 value of this compound against a specific kinase (e.g., VEGFR2).

Materials:

-

Recombinant human kinase (e.g., VEGFR2)

-

Biotinylated peptide substrate

-

This compound stock solution (in DMSO)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Stop Solution (e.g., EDTA in assay buffer)

-

Detection Reagents (e.g., Streptavidin-coated Donor beads and Phospho-specific antibody-conjugated Acceptor beads)

-

384-well microplate

-

Plate reader capable of AlphaScreen™ detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In a 384-well microplate, add the following in order:

-

Assay Buffer

-

This compound solution or DMSO (for control wells)

-

Recombinant kinase solution

-

Biotinylated peptide substrate solution

-

-

Initiation of Kinase Reaction: Start the kinase reaction by adding ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.

-

Termination of Reaction: Stop the reaction by adding the Stop Solution containing EDTA.

-

Detection:

-

Add the detection mixture containing Streptavidin-coated Donor beads and anti-phospho-antibody-conjugated Acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 60 minutes) to allow for bead binding.

-

-

Data Acquisition: Read the plate on an AlphaScreen™-capable plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Caption: General workflow for an in vitro biochemical kinase assay.

Conclusion

This compound is a potent and selective dual inhibitor of VEGFR and PDGFR kinases with a distinct slow-binding mechanism. Its efficacy in inhibiting key cellular processes involved in angiogenesis, as demonstrated through in vitro assays, underscores its potential as a therapeutic agent in oncology. The methodologies and data presented in this guide provide a foundational understanding for researchers engaged in the study of anti-angiogenic therapies and the development of novel kinase inhibitors.

References

- 1. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro kinase assay [protocols.io]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

The Cellular Activity of Tak-593: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tak-593, a novel imidazo[1,2-b]pyridazine derivative, is a potent and highly selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1][2] This document provides a comprehensive overview of the cellular activity of this compound, summarizing key quantitative data, outlining experimental methodologies for assessing its effects, and visualizing its mechanism of action through signaling pathway diagrams. Preclinical studies have demonstrated that this compound effectively inhibits angiogenesis and tumor growth through a unique, long-acting inhibitory profile.[3][4]

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of VEGFR and PDGFR kinases.[1] It exhibits a time-dependent inhibition of VEGFR2 and PDGFRβ, classifying it as a type II kinase inhibitor.[1] A key characteristic of this compound is its two-step slow binding mechanism, resulting in an extremely slow dissociation from its target kinases.[1] This prolonged residence time may contribute to a durable pharmacodynamic effect that outlasts its plasma concentration.[1][4]

Quantitative Cellular Activity

The cellular potency of this compound has been evaluated in various in vitro assays, demonstrating its significant inhibitory effects on key cellular processes involved in angiogenesis and cell proliferation.

| Assay | Cell Line | Stimulant | IC50 Value | Reference |

| Cellular Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF | 0.34 nM | [3] |

| Cellular Phosphorylation | Coronary Artery Smooth Muscle Cells (CASMCs) | PDGF-BB | 2.1 nM | [3] |

| Cellular Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF | 0.30 nM | [5] |

| Cellular Proliferation | Coronary Artery Smooth Muscle Cells (CASMCs) | PDGF-BB | 3.5 nM | [1] |

| Endothelial Tube Formation | HUVECs co-cultured with Normal Human Dermal Fibroblasts (NHDF) | VEGF | 0.32 nM | [3] |

Biochemical Activity:

| Parameter | Target Kinase | Value | Reference |

| IC50 | VEGFR2 | 0.95 nM | [5] |

| Equilibrium Affinity (Ki*) | VEGFR2 | < 25 pM | [1] |

| Dissociation Half-life (t1/2) | VEGFR2 | > 17 hours | [1] |

Signaling Pathways

This compound exerts its cellular effects by inhibiting the downstream signaling cascades initiated by the activation of VEGFR and PDGFR. The primary pathways affected are the PI3K/Akt and the Ras/MAPK signaling axes, which are crucial for cell survival, proliferation, and migration.

Caption: Inhibition of VEGFR Signaling by this compound.

Caption: Inhibition of PDGFR Signaling by this compound.

Key Experimental Protocols

Detailed experimental protocols for the studies specifically citing this compound are not publicly available. The following are representative methodologies for the key assays used to characterize the cellular activity of this compound.

Cellular Phosphorylation Assay

This assay quantifies the inhibitory effect of this compound on ligand-induced receptor phosphorylation.

-

Cell Culture: HUVECs or CASMCs are cultured in appropriate growth media until they reach 80-90% confluency.

-

Starvation: Cells are serum-starved for 16-24 hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Cells are stimulated with a specific ligand (e.g., VEGF for HUVECs, PDGF-BB for CASMCs) for a short period (e.g., 5-15 minutes) at 37°C.

-

Lysis: The cells are washed with cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: The levels of phosphorylated and total receptor tyrosine kinases are determined by enzyme-linked immunosorbent assay (ELISA) or Western blotting using specific antibodies.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of phosphorylation against the logarithm of the this compound concentration.

Cellular Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial and smooth muscle cells. A common method is the MTT or WST-1 assay.

-

Cell Seeding: Cells (e.g., HUVECs, CASMCs) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with a medium containing various concentrations of this compound and the appropriate growth factor (VEGF or PDGF-BB).

-

Incubation: The plates are incubated for a period of 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: MTT or WST-1 reagent is added to each well and incubated for 2-4 hours. Living cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT): If using MTT, a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The IC50 value is determined by plotting the percentage of proliferation inhibition against the logarithm of the this compound concentration.[6]

Endothelial Cell Tube Formation Assay

This in vitro angiogenesis assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

-

Matrix Coating: A 96-well plate is coated with a basement membrane extract (BME) solution and allowed to solidify at 37°C.[2][7]

-

Cell Suspension: HUVECs are harvested and resuspended in a basal medium containing VEGF and varying concentrations of this compound.

-

Seeding: The cell suspension is added to the BME-coated wells.

-

Incubation: The plate is incubated at 37°C for 4-18 hours, allowing for the formation of tube-like structures.[8]

-

Visualization: The formation of tubes is observed and photographed using a microscope.

-

Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

-

Data Analysis: The IC50 value is calculated based on the concentration-dependent inhibition of tube formation.

Caption: Workflow for Endothelial Tube Formation Assay.

Apoptosis Assay

This assay determines if this compound induces programmed cell death in tumor cells. A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Treatment: Tumor cells are treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with fluorescently labeled Annexin V and PI.[9][10] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of necrotic or late apoptotic cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer.

-

Data Analysis: The percentage of live, early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells is quantified.

In Vivo Anti-Tumor Activity

Oral administration of this compound has demonstrated significant anti-tumor effects in various human cancer xenograft models.[3] Its in vivo activity is characterized by:

-

Anti-angiogenic effects: A decrease in microvessel density within the tumor.[4]

-

Anti-proliferative effects: Inhibition of tumor cell proliferation.[4]

-

Pro-apoptotic effects: Induction of apoptosis in tumor cells.[4]

-

Reduced vascular permeability: A decrease in the leakiness of tumor blood vessels.[4]

-

Inhibition of pericyte recruitment: Disruption of the interaction between endothelial cells and pericytes, which is crucial for vessel maturation and stability.[3]

Clinical Development Status

As of the date of this document, there is no publicly available information on active clinical trials for this compound as a VEGFR/PDGFR inhibitor. Searches of clinical trial registries and pharmaceutical company pipelines did not yield specific results for this compound. It is important to distinguish this compound from TAK-594/DNL593, which is a different investigational drug for a different indication.

Conclusion

This compound is a potent and selective dual inhibitor of VEGFR and PDGFR with a unique slow-binding mechanism that leads to prolonged target inhibition. Its cellular activity translates to significant anti-angiogenic and anti-tumor effects in preclinical models. The data presented in this guide underscore the potential of this compound as a therapeutic agent for solid tumors. Further investigation into its clinical efficacy would be required to fully elucidate its therapeutic potential.

References

- 1. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Facebook [cancer.gov]

- 4. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. boneandcancer.org [boneandcancer.org]

- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

TAK-593: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of TAK-593, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. The information is compiled from preclinical studies to serve as a comprehensive resource for researchers in oncology and angiogenesis.

Core Pharmacokinetic Profile

This compound has been evaluated in preclinical models, demonstrating rapid absorption and clearance. The available data from studies in mice are summarized below.

Table 1: Preclinical Pharmacokinetics of this compound in Mice

| Parameter | 0.125 mg/kg (Oral) | 1 mg/kg (Oral) |

| Cmax (Plasma) | 0.069 µg/mL | 0.451 µg/mL |

| Tmax (Plasma) | 15 min | 1 h |

| AUC0–24 h (Plasma) | 0.078 µg・h/mL | 0.883 µg・h/mL |

| Cmax (Lung Tissue) | - | 0.242 µg/mL |

| Tmax (Lung Tissue) | - | 1 h |

| AUC0–24 h (Lung Tissue) | - | 0.556 µg・h/mL |

Data sourced from studies in athymic nude mice.

Despite a low level of plasma exposure and rapid clearance, with the compound becoming undetectable in plasma and lung tissue in some subjects as early as 8 hours post-dose, this compound exhibits a prolonged pharmacodynamic effect.[1] This sustained activity is attributed to its long residence time on its target receptors.

In-Depth Pharmacodynamics

This compound is a highly potent inhibitor of the VEGFR and PDGFR families of receptor tyrosine kinases. Its mechanism of action is characterized by a two-step slow binding process, leading to a long-acting inhibitory profile.

Table 2: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| VEGFR1 | 3.2 |

| VEGFR2 | 0.95 |

| VEGFR3 | 1.1 |

| PDGFRα | 4.3 |

| PDGFRβ | 13 |

| Fms | 10 |

| Ret | 18 |

This compound shows high selectivity, with IC50 values >100 nM for over 200 other protein and lipid kinases.

The potent enzymatic inhibition translates to significant cellular effects. This compound strongly suppresses VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 0.30 nM.[2] It also potently inhibits VEGF- and PDGF-stimulated cellular phosphorylation in HUVECs and human coronary artery smooth muscle cells, respectively.[1]

In Vivo Pharmacodynamic Effects:

-

Anti-Angiogenic Activity: Oral administration of this compound in tumor xenograft models leads to a decrease in microvessel density and inhibition of pericyte recruitment to microvessels.[1]

-

Anti-Tumor Efficacy: The compound has demonstrated strong anti-tumor effects against various human cancer xenografts.[1]

-

Induction of Apoptosis: Immunohistochemical analysis of tumor tissues from treated animals revealed anti-proliferative and pro-apoptotic effects.[1]

-

Vessel Permeability: Dynamic contrast-enhanced magnetic resonance imaging has shown that this compound reduces tumor vessel permeability.[1]

A key pharmacodynamic feature of this compound is the sustained inhibition of VEGFR2 phosphorylation. Even after plasma and tissue concentrations of the drug are below the limit of detection, the phosphorylation of VEGFR2 remains almost completely suppressed, indicating a long duration of target engagement.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting the signaling pathways mediated by VEGFR and PDGFR. The binding of VEGF and PDGF to their respective receptors triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cell proliferation, migration, survival, and angiogenesis. This compound, as a Type II kinase inhibitor, binds to the inactive conformation of the kinase domain, competing with ATP and preventing this signaling cascade.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below.

In Vivo Xenograft Tumor Model

This workflow describes the general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft model.

Protocol Details:

-

Cell Culture and Implantation: Human tumor cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma) are cultured under standard conditions. A specified number of cells are then implanted subcutaneously into the flank of athymic nude mice.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is typically formulated in a vehicle suitable for oral gavage and administered daily or twice daily at specified doses.

-

Efficacy Assessment: Tumor volume is measured at regular intervals using calipers. Animal body weight is also monitored as an indicator of toxicity. The primary efficacy endpoint is often the tumor growth inhibition (T/C ratio).

-

Pharmacodynamic Analysis: At the end of the study, tumors are excised for further analysis. Immunohistochemistry is used to assess microvessel density (CD31 staining), cell proliferation (Ki-67 staining), and apoptosis (TUNEL assay). Western blotting can be performed on tumor lysates to measure the levels of phosphorylated VEGFR2 and other downstream signaling proteins.

In Vitro Cellular Phosphorylation Assay

This protocol outlines the method to determine the inhibitory effect of this compound on VEGF- and PDGF-stimulated receptor phosphorylation in cultured cells.

-

Cell Seeding and Starvation: Human Umbilical Vein Endothelial Cells (HUVECs) or Coronary Artery Smooth Muscle Cells (CASMCs) are seeded in appropriate culture plates and grown to near confluence. The cells are then serum-starved for a period (e.g., 24 hours) to reduce basal receptor phosphorylation.

-

Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Ligand Stimulation: The cells are then stimulated with a specific concentration of recombinant human VEGF (for HUVECs) or PDGF-BB (for CASMCs) for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.

-

Cell Lysis and Protein Quantification: The cells are washed with cold PBS and then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membranes are then probed with primary antibodies specific for phosphorylated VEGFR2 or PDGFRβ, and subsequently with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The total receptor levels are also measured as a loading control. The intensity of the bands is quantified using densitometry to determine the IC50 value of this compound.

References

Tak-593: A Preclinical In-Depth Technical Guide to a Potent Dual VEGFR/PDGFR Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tak-593, a novel imidazo[1,2-b]pyridazine derivative, emerged from preclinical studies as a highly potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1] Its mechanism of action, centered on the inhibition of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis, positioned it as a promising candidate for solid tumor therapy. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its biochemical and cellular activity, in vivo efficacy, and the experimental protocols utilized in its evaluation. While demonstrating significant preclinical promise, it is important to note that this compound has not progressed into publicly documented clinical trials for oncology indications, and recent strategic shifts in Takeda's oncology pipeline suggest its clinical development for cancer was likely discontinued.[2][3][4][5]

Core Mechanism of Action: Dual Inhibition of VEGFR and PDGFR Signaling

This compound is an ATP-competitive inhibitor that targets the kinase activity of both VEGFR and PDGFR families.[6] This dual inhibition is critical as it not only blocks the primary pathway of tumor angiogenesis mediated by VEGF but also targets PDGFR signaling, which is involved in the recruitment of pericytes that stabilize newly formed blood vessels.[1] By disrupting both pathways, this compound demonstrated the potential for a more robust anti-angiogenic and anti-tumor effect.

Signaling Pathway

The binding of VEGF and PDGF to their respective receptor tyrosine kinases (VEGFR and PDGFR) triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, as well as pericyte recruitment. This compound inhibits these initial phosphorylation events, thereby blocking the downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.

Quantitative Data

In Vitro Kinase and Cellular Activity

This compound demonstrated potent inhibitory activity against VEGFR and PDGFR family kinases, with sub-nanomolar to low nanomolar IC50 values. This potent enzymatic inhibition translated to effective suppression of VEGF-stimulated cellular processes.

| Target Kinase | IC50 (nM) | Reference |

| VEGFR1 | 3.2 | [7] |

| VEGFR2 | 0.95 | [8] |

| VEGFR3 | 1.1 | [7] |

| PDGFRα | 4.3 | [7] |

| PDGFRβ | 13 | [7] |

| Cellular Assay | Cell Line | IC50 (nM) | Reference |

| VEGF-stimulated Proliferation | HUVEC | 0.30 | [8] |

| VEGF-induced Phosphorylation | HUVEC | 0.34 | [1] |

| PDGF-BB-induced Phosphorylation | CASMC | 2.1 | [1] |

In Vivo Anti-Tumor Efficacy in Xenograft Models

Oral administration of this compound led to significant tumor growth inhibition in various human cancer xenograft models.

| Tumor Model | Cell Line | Dose (mg/kg, bid) | Tumor Growth Inhibition (T/C%)* | Reference |

| Lung Adenocarcinoma | A549 | 1 | 8 | [8] |

| Lung Adenocarcinoma | A549 | 0.25 | 33 | [1] |

| Colon Cancer | HT-29 | 0.25 | Significant Inhibition | [1] |

| Breast Cancer | MDA-MB-231 | 0.25 | Significant Inhibition | [1] |

| Prostate Cancer | DU145 | 0.25 | Significant Inhibition | [1] |

| Pancreatic Cancer | CFPAC-1 | 0.25 | Significant Inhibition | [1] |

| Ovarian Cancer | SK-OV-3 | 0.25 | Significant Inhibition | [1] |

*T/C% = (Median tumor volume of treated group / Median tumor volume of control group) x 100

Experimental Protocols

VEGFR2 Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human VEGFR2.

Detailed Methodology:

-

Reagents: Recombinant human VEGFR2 kinase, biotinylated substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), stop solution (e.g., EDTA), and a detection system (e.g., HTRF-based with europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665).

-

Procedure:

-

To the wells of a microplate, add the kinase assay buffer.

-

Add this compound at various concentrations (typically a serial dilution).

-

Add the recombinant VEGFR2 enzyme.

-

Pre-incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the biotinylated substrate peptide.

-

Incubate for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding the stop solution.

-

Add the detection reagents and incubate to allow for binding.

-

Read the plate on a suitable plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

HUVEC Proliferation Assay

This cellular assay assesses the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated with VEGF.

Detailed Methodology:

-

Materials: HUVECs, endothelial cell growth medium, low-serum basal medium, VEGF, this compound, and a proliferation detection reagent (e.g., BrdU incorporation kit or a metabolic assay like MTS).

-

Procedure:

-

Seed HUVECs into 96-well plates and allow them to adhere overnight.

-

Replace the growth medium with low-serum basal medium and incubate for several hours to synchronize the cells.

-

Add this compound at various concentrations.

-

Add VEGF to stimulate proliferation.

-

Incubate for 48-72 hours.

-

Add the proliferation detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance for MTS or luminescence for CellTiter-Glo).

-

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor activity in a mouse model with subcutaneously implanted human tumor cells.

Detailed Methodology:

-

Animals and Cells: Immunocompromised mice (e.g., nude or SCID mice) and a human tumor cell line (e.g., A549 human lung adenocarcinoma).

-

Procedure:

-

Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

-

Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors.

-

-

Analysis:

-

Calculate the tumor growth inhibition (TGI) or T/C%.

-

Tumors can be processed for immunohistochemical analysis of biomarkers such as CD31 (microvessel density), Ki-67 (proliferation), and TUNEL (apoptosis).

-

Conclusion

This compound demonstrated compelling preclinical activity as a potent dual inhibitor of VEGFR and PDGFR. Its ability to potently inhibit key drivers of tumor angiogenesis and its significant anti-tumor efficacy in various xenograft models underscored its potential as a therapeutic agent for solid tumors. However, the absence of publicly available clinical trial data for this compound in oncology, in conjunction with recent strategic realignments within Takeda's oncology pipeline, suggests that its clinical development for cancer indications was likely halted. The detailed preclinical data and methodologies presented in this guide serve as a valuable resource for researchers in the field of angiogenesis and cancer drug discovery, providing insights into the profile of a promising, albeit likely discontinued, anti-cancer agent.

References

- 1. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Takeda drops cancer candidates, axing immunocytokine and CAR-Ts amid shifting treatment landscape [clival.com]

- 3. Takeda's Pipeline Purge: Oncology Focus Narrows Amid Strategic Realignment [noahai.co]

- 4. financialexpress.com [financialexpress.com]

- 5. Takeda’s cancer prospects dim further | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 6. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (this compound), a highly potent VEGFR2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Tak-593: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tak-593 is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1][2][3] Preclinical studies have demonstrated its significant anti-angiogenic and anti-tumor activities across a range of cancer models.[2][4] this compound exhibits a pseudo-irreversible binding mechanism, leading to a long duration of action and sustained inhibition of its targets.[3][4][5] This document provides an overview of the experimental protocols and key findings from preclinical evaluations of this compound.

Mechanism of Action

This compound is an orally available, small-molecule inhibitor that selectively targets VEGFR and PDGFR.[1] By inhibiting these receptor tyrosine kinases, this compound disrupts downstream signaling pathways crucial for angiogenesis, tumor cell proliferation, and survival.[1][2][4] The dual inhibition of both VEGFR and PDGFR pathways is a key strategy in targeting tumor angiogenesis.[3] this compound has been shown to inhibit VEGFR2 and PDGFRβ in a time-dependent manner, characteristic of a type II kinase inhibitor.[3] Its binding to VEGFR2 and PDGFRβ follows a two-step slow binding mechanism, resulting in a prolonged pharmacodynamic effect.[3][5]

Signaling Pathway

Caption: Mechanism of action of this compound.

Quantitative Data Summary

In Vitro Inhibitory Activity

| Target Cell Line | Assay | Ligand | IC50 (nM) | Reference |

| HUVECs | VEGFR Phosphorylation | VEGF | 0.34 | [4] |

| CASMCs | PDGFR Phosphorylation | PDGF-BB | 2.1 | [4] |

HUVECs: Human Umbilical Vein Endothelial Cells; CASMCs: Coronary Artery Smooth Muscle Cells

In Vivo Anti-Tumor Efficacy in Xenograft Models

| Tumor Model | Dosing (mg/kg, twice daily) | Tumor Growth Inhibition (T/C %) | Day of Measurement | Reference |

| A549 (Lung) | 0.125 | 33% | 42 | [4] |

| A549 (Lung) | 0.25 | 49% | 7 | [4] |

| A549 (Lung) | 1 | 17% | 7 | [4] |

| HT-29 (Colon) | 0.25 | Statistically Significant | Not Specified | [4] |

| MDA-MB-231 (Breast) | 0.25 | Statistically Significant | Not Specified | [4] |

| DU145 (Prostate) | 0.25 | Statistically Significant | Not Specified | [4] |

| CFPAC-1 (Pancreas) | 0.25 | Statistically Significant | Not Specified | [4] |

| SK-OV-3 (Ovary) | 0.25 | Statistically Significant | Not Specified | [4] |

T/C %: Treatment vs. Control Percentage

Experimental Protocols

Cellular Phosphorylation Assay

Objective: To determine the inhibitory effect of this compound on VEGF- and PDGF-induced receptor phosphorylation in cultured cells.

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or Coronary Artery Smooth Muscle Cells (CASMCs) are treated with varying concentrations of this compound.[4]

-

Following treatment, cells are stimulated with either VEGF (100 ng/mL for HUVECs) or PDGF-BB (20 ng/mL for CASMCs) to induce receptor phosphorylation.[4]

-

Cell lysates are collected and subjected to Western blotting or ELISA to quantify the levels of phosphorylated VEGFR2 or PDGFRβ, respectively.

-

The IC50 value is calculated as the concentration of this compound that inhibits 50% of the ligand-induced phosphorylation.

Endothelial Cell Tube Formation Assay

Objective: To assess the anti-angiogenic potential of this compound by measuring its effect on the formation of tube-like structures by endothelial cells.

Methodology:

-

HUVECs are co-cultured with normal human dermal fibroblasts (NHDF).[4]

-

The co-culture is treated with this compound in the presence of VEGF (10 ng/mL) for 7 days.[4]

-

The formation of capillary-like tube structures is observed and quantified using microscopy and image analysis software.

-

The extent of tube formation in treated cells is compared to that in untreated control cells.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Human cancer cell lines (e.g., A549, HT-29) are subcutaneously implanted into immunodeficient mice.[4]

-

Once tumors are established, mice are orally administered with this compound at specified doses and schedules (e.g., twice daily).[4]

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and microvessel density (e.g., CD31).[2][4]

Experimental Workflow

Caption: Preclinical experimental workflow for this compound.

Clinical Development

Information regarding specific clinical trial protocols for this compound is not extensively available in the public domain based on the conducted search. Pharmaceutical companies and regulatory agencies typically disclose detailed clinical trial information through dedicated registries. For comprehensive and up-to-date information on the clinical development of this compound, it is recommended to consult official clinical trial databases.

Conclusion

This compound is a promising anti-angiogenic and anti-tumor agent with a well-defined mechanism of action. The preclinical data strongly support its potent and selective inhibition of VEGFR and PDGFR. The experimental protocols outlined in this document provide a framework for the continued investigation and development of this compound and similar targeted therapies.

References

- 1. Facebook [cancer.gov]

- 2. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for TAK-593 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-593 is a potent and highly selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1][2][3] Developed as an anti-angiogenic agent, its primary mechanism of action is to inhibit the signaling pathways that lead to the formation of new blood vessels, a critical process for tumor growth and survival.[1][3] this compound exhibits a long residence time on its primary target, VEGFR2, which contributes to a sustained pharmacodynamic effect.[1][3] This document provides detailed application notes and protocols for the use of this compound in a cell culture setting to study its anti-angiogenic and anti-proliferative effects.

Data Presentation

This compound's primary activity is against endothelial cell proliferation and signaling, with significantly weaker direct effects on tumor cell proliferation.

Table 1: In Vitro Inhibitory Activity of this compound on Kinase Activity

| Target Kinase | IC50 (nM) |

| VEGFR1 | 3.2 |

| VEGFR2 | 0.95 |

| VEGFR3 | 1.1 |

| PDGFRα | 4.3 |

| PDGFRβ | 13 |

Source: Data compiled from multiple studies.[4]

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Assay | Stimulant | IC50 (nM) |

| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGFR2 Phosphorylation | VEGF | 0.34 |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Proliferation | VEGF | 0.30 |

| Coronary Artery Smooth Muscle Cells (CASMC) | PDGFRβ Phosphorylation | PDGF-BB | 2.1 |

| Coronary Artery Smooth Muscle Cells (CASMC) | Cell Proliferation | PDGF-BB | 3.5 |

| Various Human Cancer Cell Lines | Cell Proliferation | - | >10,000 |

Source: Data indicates that this compound is a potent inhibitor of VEGF and PDGF-stimulated endothelial and smooth muscle cell functions, but has weak direct anti-proliferative effects on cancer cells.[2]

Signaling Pathways

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

-

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

VEGF-Induced Endothelial Cell Proliferation Assay

This protocol is designed to assess the inhibitory effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with Vascular Endothelial Growth Factor (VEGF).

-

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basal medium (e.g., EBM-2) with reduced serum (e.g., 0.5-2% FBS)

-

Recombinant human VEGF

-

This compound stock solution

-

96-well cell culture plates, sterile

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

-

Protocol:

-

Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium and allow them to attach overnight.

-

The next day, replace the medium with basal medium containing reduced serum and incubate for 4-6 hours to serum-starve the cells.

-

Prepare serial dilutions of this compound in the assay medium. A typical concentration range to test would be from 0.01 nM to 100 nM. Include a vehicle control (DMSO) and a positive control (VEGF alone).

-

Pre-treat the cells with the different concentrations of this compound for 1-2 hours.

-

Add recombinant human VEGF to the wells to a final concentration of 10-50 ng/mL. Do not add VEGF to the negative control wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assess cell proliferation using a suitable reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

PDGF-Induced Smooth Muscle Cell Proliferation Assay

This protocol assesses the inhibitory effect of this compound on the proliferation of Coronary Artery Smooth Muscle Cells (CASMCs) stimulated with Platelet-Derived Growth Factor-BB (PDGF-BB).

-

Materials:

-

CASMCs

-

Smooth Muscle Cell Growth Medium

-

Basal medium with reduced serum

-

Recombinant human PDGF-BB

-

This compound stock solution

-

96-well cell culture plates, sterile

-

Cell proliferation reagent

-

-

Protocol:

-

Seed CASMCs into a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach.

-

Serum-starve the cells in basal medium for 24 hours.

-

Prepare serial dilutions of this compound in the assay medium (e.g., 0.1 nM to 1000 nM).

-

Pre-treat the cells with this compound for 1-2 hours.

-

Stimulate the cells with PDGF-BB at a final concentration of 10-50 ng/mL.

-

Incubate for 48-72 hours.

-

Assess cell proliferation.

-

Measure the signal and calculate the IC50 value.

-

Endothelial Cell Tube Formation Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.

-

Materials:

-

HUVECs

-